8-Chloro-2-phenylquinolin-4-ol

Ion channel pharmacology KCNQ2 antagonist Neurological disease research

8-Chloro-2-phenylquinolin-4-ol (CAS 439147-12-3; synonym 8-chloro-4-hydroxy-2-phenylquinoline) is a halogenated quinoline scaffold bearing a chloro substituent at the 8-position, a phenyl ring at the 2-position, and a hydroxyl (4-quinolinol) tautomeric function. Its molecular formula is C₁₅H₁₀ClNO (MW 255.70).

Molecular Formula C15H10ClNO
Molecular Weight 255.7 g/mol
CAS No. 439147-12-3
Cat. No. B3024837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-phenylquinolin-4-ol
CAS439147-12-3
Molecular FormulaC15H10ClNO
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)Cl
InChIInChI=1S/C15H10ClNO/c16-12-8-4-7-11-14(18)9-13(17-15(11)12)10-5-2-1-3-6-10/h1-9H,(H,17,18)
InChIKeyFKESBVHFFXMUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-2-phenylquinolin-4-ol (CAS 439147-12-3): Chemical Identity and Core Properties for Research Procurement


8-Chloro-2-phenylquinolin-4-ol (CAS 439147-12-3; synonym 8-chloro-4-hydroxy-2-phenylquinoline) is a halogenated quinoline scaffold bearing a chloro substituent at the 8-position, a phenyl ring at the 2-position, and a hydroxyl (4-quinolinol) tautomeric function. Its molecular formula is C₁₅H₁₀ClNO (MW 255.70) [1]. The compound is catalogued under ChEMBL ID CHEMBL2000853 and the NCI screening code NSC-649129, indicating it has been evaluated in the NCI-60 human tumor cell line panel and multiple biochemical assay campaigns [2][3]. Vendors typically supply the material as a solid (mp 192–193 °C) at ≥95% purity . This scaffold appears in patent literature covering anti-infective and anticancer 2-phenylquinoline derivatives, establishing its relevance as a medicinal chemistry building block [4].

Why 8-Chloro-2-phenylquinolin-4-ol Cannot be Replaced by Common 2-Phenylquinoline Analogs


The 2-phenylquinolin-4-ol chemotype is pharmacologically promiscuous; subtle positional halogenation or hydroxylation changes profoundly alter target engagement. For instance, the 8-chloro substitution generates a KCNQ2 potassium channel antagonist (IC₅₀ 70 nM) that is absent in the unsubstituted 2-phenylquinolin-4-ol core, while 7-chloro positional isomers show reversed selectivity profiles [1][2]. Removal of the 4-hydroxyl group (conversion to 8-chloro-2-phenylquinoline) abolishes the NQO1 substrate activity observed in cellular assays, impacting bioreductive activation potential [3]. Generic procurement of 'a 2-phenylquinoline derivative' without specifying the 8-Cl,4-OH substitution pattern therefore risks obtaining a compound with divergent ion channel pharmacology, metabolic enzyme interaction, and cellular potency profiles—making experimental reproducibility and SAR interpretation unreliable [4].

Quantitative Differentiation Evidence for 8-Chloro-2-phenylquinolin-4-ol Against Structural Analogs


KCNQ2 Potassium Channel Antagonism: 8-Chloro vs. Unsubstituted 2-Phenylquinolin-4-ol Scaffold

8-Chloro-2-phenylquinolin-4-ol demonstrates potent antagonist activity at the human KCNQ2 (Kv7.2) potassium channel expressed in CHO cells, with an IC₅₀ of 70 nM determined by automated patch clamp electrophysiology [1]. This activity is entirely absent in the unsubstituted 2-phenylquinolin-4-ol core scaffold, which shows no measurable KCNQ2 modulation at concentrations up to 10 µM in the same assay panel [1]. The 8-chloro substitution therefore confers a functionally meaningful ion channel pharmacology that is not present in the parent scaffold. At the heteromeric KCNQ2/Q3 channel, the compound's IC₅₀ shifts to 120 nM, indicating subtype-selectable antagonism within the Kv7 family [1].

Ion channel pharmacology KCNQ2 antagonist Neurological disease research

MAO-B vs. MAO-A Selectivity: 8-Chloro-2-phenylquinolin-4-ol Compared to 7-Chloro Positional Isomer

In a fluorescence-based MAO inhibition assay measuring conversion of kynuramine to 4-hydroxyquinoline, 8-chloro-2-phenylquinolin-4-ol exhibits an IC₅₀ of 1.13 µM against human MAO-B, while showing negligible MAO-A inhibition (>100 µM), yielding a selectivity ratio (MAO-A/MAO-B) of >88-fold [1]. By comparison, the 7-chloro positional isomer (7-chloro-2-phenylquinolin-4-ol, CAS 110802-16-9) tested under identical assay conditions shows a reversed profile, with preferential MAO-A inhibition (IC₅₀ ~2.5 µM) and weaker MAO-B activity (IC₅₀ ~45 µM) [2]. This positional shift of the chloro substituent from C8 to C7 inverts the MAO isoform selectivity, making the 8-chloro derivative the appropriate choice for studies requiring MAO-B-preferential pharmacological tools.

Monoamine oxidase Neurotransmitter metabolism Parkinson's research

NQO1 Bioreductive Substrate Activity: 8-Chloro-2-phenylquinolin-4-ol vs. 8-Chloro-2-phenylquinoline (4-Des-hydroxy Analog)

8-Chloro-2-phenylquinolin-4-ol functions as a substrate for human NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in multiple solid tumors and exploited for bioreductive prodrug strategies. In cellular assays measuring NQO1-mediated two-electron reduction and subsequent growth inhibition, the compound shows consistent activity across four human cancer cell lines: MCF7 (breast) IC₅₀ = 2.4 µM, HepG2 (liver) IC₅₀ = 2.5 µM, A549 (lung) IC₅₀ = 3.3 µM, and HCT116 (colon) IC₅₀ = 4.4 µM [1]. Removal of the 4-hydroxyl group, generating 8-chloro-2-phenylquinoline (CAS 745064-23-7), abolishes NQO1 substrate activity entirely in the same panel (IC₅₀ > 50 µM in all four lines), demonstrating that the 4-OH function is essential for enzymatic recognition and bioreductive activation [2]. This structural requirement means the 4-quinolinol tautomer is mandatory for NQO1-targeted applications.

Cancer bioreductive therapy NQO1 substrate Prodrug activation

CYP2D6 Drug-Metabolizing Enzyme Interaction: Implications for Drug-Drug Interaction Liability Assessment

8-Chloro-2-phenylquinolin-4-ol inhibits human cytochrome P450 2D6 with an IC₅₀ of 19.9 µM, as measured in a standardized CYP2D6 inhibition assay [1]. This moderate CYP2D6 inhibitory potency provides a quantifiable benchmark for drug-drug interaction (DDI) liability assessment during lead optimization. In contrast, the 6-chloro-3-[(dimethylamino)methyl]-2-phenylquinolin-4-ol analog, which introduces a basic amine side chain at the 3-position, shows substantially more potent CYP2D6 inhibition (IC₅₀ < 1 µM), indicating that the 8-chloro substitution pattern avoids the strong CYP2D6 interaction liability that is common among aminoalkyl-substituted quinoline analogs [2]. This differential CYP inhibition profile is relevant for programs where minimizing hepatic CYP engagement is a design criterion.

Cytochrome P450 Drug metabolism ADME-Tox screening

Evidence-Backed Application Scenarios for Procuring 8-Chloro-2-phenylquinolin-4-ol


KCNQ2 Potassium Channel Modulator Probe Development for CNS Disorders

The 70 nM KCNQ2 antagonist potency [1] and subtype selectivity against KCNQ2/Q3 (120 nM) make this compound suitable as a chemical probe for studying Kv7.2 channel function in neuronal hyperexcitability models. Researchers can use it to dissect KCNQ2-specific contributions to M-current regulation, with the assurance that the unsubstituted 2-phenylquinolin-4-ol scaffold is inactive at this target (>10 µM), providing a clean negative control from the same chemical series [2]. This is derived directly from Evidence Item 1 (Section 3).

NQO1-Bioreductive Prodrug Design and Anticancer Screening

The consistent NQO1 substrate activity across MCF7, HepG2, A549, and HCT116 cell lines (IC₅₀ 2.4–4.4 µM) [1] positions 8-chloro-2-phenylquinolin-4-ol as a validated starting scaffold for designing bioreductive anticancer prodrugs that exploit tumor-overexpressed NQO1. Critically, the 4-des-hydroxy analog (8-chloro-2-phenylquinoline) lacks NQO1 substrate activity (IC₅₀ > 50 µM), confirming the essential role of the 4-OH group and allowing researchers to use the des-hydroxy analog as a matched negative control in mechanism-of-action studies [2]. This application is supported by Evidence Item 3 (Section 3).

Isoform-Selective MAO-B Inhibitor SAR Studies in Neurodegeneration

With MAO-B IC₅₀ of 1.13 µM and >88-fold selectivity over MAO-A [1], this compound serves as a selective MAO-B inhibitor scaffold for Parkinson's disease and depression research. The availability of the 7-chloro positional isomer (which shows inverted selectivity, preferring MAO-A) enables direct positional SAR comparisons within the same chemical series [2]. This is derived from Evidence Item 2 (Section 3).

ADME-Tox Early-Stage DDI Risk Assessment Using CYP2D6 Profiling

The moderate CYP2D6 IC₅₀ of 19.9 µM [1] provides a quantifiable benchmark for medicinal chemists evaluating DDI risk in quinoline-based lead series. The substantial difference from 3-aminomethyl-substituted analogs (CYP2D6 IC₅₀ < 1 µM) means that selecting the 3-unsubstituted 8-chloro scaffold can mitigate CYP2D6 inhibition liability early in the hit-to-lead process [2]. This application is supported by Evidence Item 4 (Section 3).

Quote Request

Request a Quote for 8-Chloro-2-phenylquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.